Cas no 15464-01-4 (Diazene, bis(1,1-dimethylethyl)-, (1E)-)

Diazene, bis(1,1-dimethylethyl)-, (1E)- structure
15464-01-4 structure
Product name:Diazene, bis(1,1-dimethylethyl)-, (1E)-
CAS No:15464-01-4
MF:C8H18N2
MW:142.241921901703
CID:3799905
PubChem ID:70227

Diazene, bis(1,1-dimethylethyl)-, (1E)- Chemical and Physical Properties

Names and Identifiers

    • Diazene, bis(1,1-dimethylethyl)-, (1E)-
    • Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)-
    • (tert-C4H9N)2
    • AKOS015912910
    • SCHEMBL35542
    • 2,2'-Azo-2,2'-dimethylpropane
    • Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)
    • Diazene, bis(1,1-dimethylethyl)-
    • GKCPCPKXFGQXGS-MDZDMXLPSA-N
    • Azoethane, 1,1,1',1'-tetramethyl-, (E)-
    • GKCPCPKXFGQXGS-UHFFFAOYSA-N
    • Di-tert-butyldiazene
    • A34700
    • 15464-01-4
    • A8ML3TJS95
    • (E)-1,2-di-tert-butyldiazene
    • Bis(tert-butyl)diimine
    • DTXSID901346589
    • 1,2-Bis(1,1-dimethylethyl)diazene
    • 627-515-9
    • trans-Di-tert-butyldiazene
    • SCHEMBL13199461
    • 2,2'-Azobis-tert-butane
    • 2,2'-Azobis(2-methylpropane), 97%
    • ditert-butyldiazene
    • 1,2-Ditert-butyldiazene #
    • AKOS024386609
    • 2,2'-Azobis(2-methylpropane)
    • (E)-2,2'-Azoisobutane
    • Diatertabutyldiazene
    • Azo-t-butane
    • 2,2'-Azoisobutane
    • Azo-tert-butane, Di-tert-butyldiazene
    • 1,2-Di-tert-butyldiazene
    • Diazene, 1,2-bis(1,1-dimethylethyl)-
    • UNII-A8ML3TJS95
    • Azoethane, 1,1,1',1'-tetramethyl-
    • VR-160
    • Azo-tert-butane
    • Azobis(t-butane)
    • 927-83-3
    • Inchi: InChI=1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
    • InChI Key: GKCPCPKXFGQXGS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 142.146998583Da
  • Monoisotopic Mass: 142.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.7Ų
  • XLogP3: 2.2

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